
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(4-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino)benzyloxy)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(4-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino)benzyloxy)-4-oxobutanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(4-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino)benzyloxy)-4-oxobutanoic acid typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route would depend on the availability of starting materials and the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, large-scale reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(4-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino)benzyloxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of specific functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH would be optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of an alcohol group could yield a ketone or aldehyde, while reduction of a carbonyl group could yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(4-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino)benzyloxy)-4-oxobutanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound could be used as a probe to study specific biochemical pathways or as a tool to investigate the interactions between proteins and small molecules.
Medicine
In medicine, this compound may have potential therapeutic applications, such as acting as an inhibitor or activator of specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(4-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino)benzyloxy)-4-oxobutanoic acid would depend on its specific interactions with molecular targets. This could involve binding to specific proteins or receptors, altering their activity, and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(4-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino)benzyloxy)-4-oxobutanoic acid include other complex organic molecules with multiple functional groups, such as peptides, peptidomimetics, and small molecule inhibitors.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and the potential for diverse applications in scientific research.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-35(44)18-32(37(45)46)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,45,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOFMGBIWZZRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
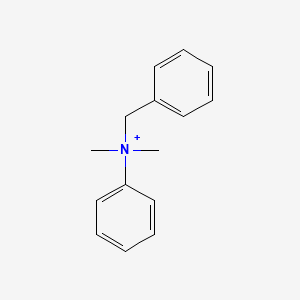
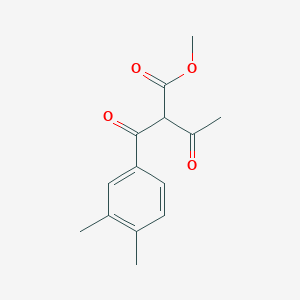
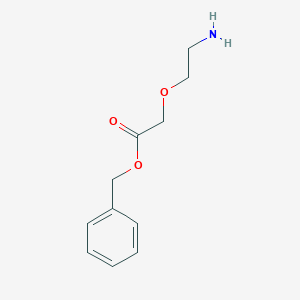
![3,5-Bis[(4-methylphenyl)methylene]-4-piperidone hydrochloride; 4-Piperidione,3,5-bis[(4-methylphenyl)methylene] hydrochloride](/img/structure/B12820129.png)

![4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene](/img/structure/B12820144.png)


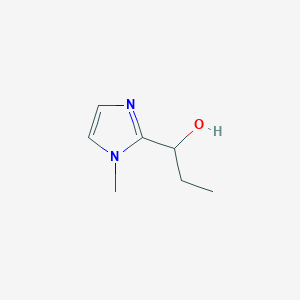
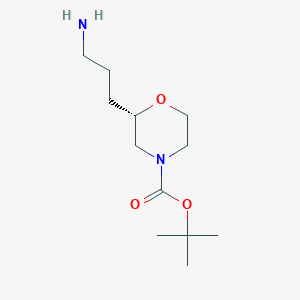
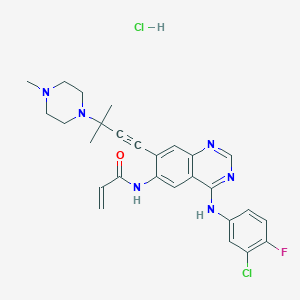

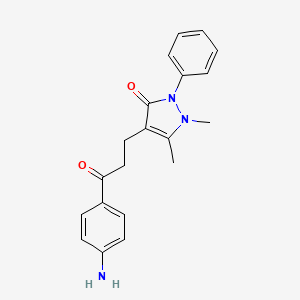
![5-propionyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820200.png)
